molecular formula C9H18N2O3Pt B1683953 Lobaplatin CAS No. 135558-11-1

Lobaplatin

Katalognummer B1683953
CAS-Nummer: 135558-11-1
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: RLXPIABKJFUYFG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lobaplatin is a platinum-based antineoplastic metallodrug that has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug .


Molecular Structure Analysis

The structure of Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . It is composed of an approximate 50/50 mixture of two diastereoisomers, R,R,S- and S,S,S-configurations .


Chemical Reactions Analysis

Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . Specifically, when Lobaplatin is hydrolyzed the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

Wissenschaftliche Forschungsanwendungen

  • Small Cell Lung Cancer Treatment

    • Field : Oncology
    • Application : Lobaplatin is used as a treatment for small cell lung cancer . It’s a third-generation analogue of cisplatin, a widely used platinum-based anticancer drug .
    • Method : Lobaplatin is administered intravenously . It acts as a pro-drug, hydrolyzing in the body to form an active form that interacts with DNA .
    • Results : Studies have found that Lobaplatin has greater anticancer activity and lower toxicity than cisplatin and carboplatin .
  • Inoperable Metastatic Breast Cancer Treatment

    • Field : Oncology
    • Application : Lobaplatin has been used in the neoadjuvant treatment of triple-negative breast cancer (TNBC) .
    • Method : Patients with clinical stage II/III TNBC were treated with 5 cycles of anlotinib plus 6 cycles of taxanes and lobaplatin, followed by surgery .
    • Results : The addition of Lobaplatin significantly increased the rate of pathological complete response (pCR) in the breast and the axilla, and the overall response rate (ORR) .
  • Chronic Myelogenous Leukaemia Treatment

    • Field : Hematology
    • Application : Lobaplatin is used in the treatment of chronic myelogenous leukaemia .
    • Method : Similar to its use in lung cancer treatment, Lobaplatin is administered intravenously .
    • Results : Lobaplatin has shown greater anticancer activity and lower toxicity than cisplatin and carboplatin .
  • Neoadjuvant Lobaplatin in Breast Cancer

    • Field : Oncology
    • Application : Lobaplatin has been used in the neoadjuvant treatment of breast cancer .
    • Method : Patients received Lobaplatin as part of a regimen including docetaxel and epirubicin .
    • Results : The addition of Lobaplatin to the regimen significantly increased the rate of pCR and the ORR rates of TNBC .
  • Liver Cancer Therapy

    • Field : Oncology
    • Application : Lobaplatin has been used in liver cancer therapy .
    • Method : A targeted drug delivery system based on polyethylene glycol-modified carbon nanotubes (PEG–CNTs) was constructed by loading Lobaplatin on PEG–CNTs .
    • Results : LBP–PEG–CNTs showed a high inhibition rate of 77.86% on HepG 2 cells, demonstrating targeted, pH-controlled release and inhibition properties on HepG 2 cells .

Zukünftige Richtungen

Lobaplatin has been found to be non-inferior and less toxic than cisplatin. Given the encouraging results of various studies, Lobaplatin might overtake carboplatin in cisplatin-ineligible patients with nasopharyngeal cancer . Furthermore, the optimal treatment compliance in patients receiving Lobaplatin suggests that this agent might be a good candidate for research into escalation strategies at least in patients with cisplatin-eligible nasopharyngeal cancer .

Eigenschaften

CAS-Nummer

135558-11-1

Produktname

Lobaplatin

Molekularformel

C9H18N2O3Pt

Molekulargewicht

397.3 g/mol

IUPAC-Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

InChI-Schlüssel

RLXPIABKJFUYFG-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Kanonische SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

D19466;  D-19466;  Lobaplatin.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobaplatin
Reactant of Route 2
Lobaplatin
Reactant of Route 3
Lobaplatin
Reactant of Route 4
Lobaplatin
Reactant of Route 5
Lobaplatin
Reactant of Route 6
Lobaplatin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.